4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Description
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a hydroxy group, a carboxylic acid group, and a boronate ester group. The presence of the boronate ester makes it particularly useful in various chemical reactions, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Properties
IUPAC Name |
4-oxo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)9-8(10(16)17)7(15)5-6-14-9/h5-6H,1-4H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUCRXNMIMIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)C=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 4-hydroxy-2-bromopyridine-3-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronate ester reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 can be used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents (e.g., DCC) are used for esterification or amidation.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl or aryl-vinyl compounds.
Oxidation: The major products are ketones or aldehydes.
Substitution: The major products are esters or amides.
Scientific Research Applications
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In biological systems, the boronate ester can interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyridine ring, in addition to the boronate ester. This combination of functional groups provides versatility in chemical reactions and potential applications in various fields. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
